4-Phenylbutanamide

Descripción

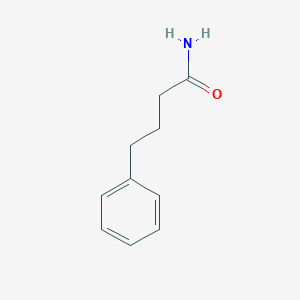

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPWUMPXISBPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294735 | |

| Record name | 4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-98-0 | |

| Record name | 1199-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYLBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbutanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Phenylbutanamide. While the biological activity of the core compound is not extensively documented, this guide also explores the therapeutic relevance of its derivatives, offering insights for drug discovery and development.

Chemical Properties and Structure

This compound is a chemical compound with a molecular structure that combines a hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO[1]

-

SMILES: C1=CC=C(C=C1)CCCC(=O)N

-

InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N[1]

The structure consists of a benzene (B151609) ring linked to a butanamide chain at the fourth carbon position.

Physicochemical Properties:

Quantitative experimental data for several physical properties of this compound, such as its melting point, boiling point, and density, are not consistently reported in publicly available literature. The compound is generally described as a crystalline solid at room temperature. It exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2]

| Property | Value | Reference |

| Molecular Weight | 163.22 g/mol | [1] |

| Exact Mass | 163.099714038 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through the amidation of its corresponding carboxylic acid, 4-phenylbutanoic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849).

Protocol: Synthesis from 4-Phenylbutanoic Acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Aqueous ammonia (NH₄OH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

DCM for extraction

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Formation of 4-Phenylbutanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled solution with vigorous stirring. The amide product will precipitate as a white solid.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure amide.

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | ~7.20-7.35 | Multiplet | 5H |

| -CH₂-Ph | ~2.65 | Triplet | 2H |

| -CH₂-C=O | ~2.25 | Triplet | 2H |

| -CH₂- (central) | ~1.95 | Quintet | 2H |

| -NH₂ | ~5.5-6.5 | Broad Singlet | 2H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| Phenyl C (quaternary) | ~141 |

| Phenyl CH | ~128.5 (para), ~128.4 (ortho), ~126 (meta) |

| -CH₂-Ph | ~35 |

| -CH₂-C=O | ~36 |

| -CH₂- (central) | ~27 |

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3350-3180 | Strong, broad (two bands for primary amide) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong, sharp |

| N-H Bend (Amide II) | ~1640 | Medium |

| C-C Stretch (Aromatic) | 1600-1450 | Medium to weak |

Biological Activity and Signaling Pathways of Derivatives

There is limited information regarding the specific biological activities or signaling pathway interactions of this compound. However, its derivatives have been investigated for their therapeutic potential, highlighting the value of the this compound scaffold in drug development.

For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).

LPS-TLR4 Signaling Pathway:

LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This recognition initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with this pathway, thereby reducing the inflammatory response.

This demonstrates the potential of the this compound core structure as a starting point for the design and synthesis of novel therapeutic agents. Further research into this and other derivatives could uncover new biological activities and mechanisms of action.

References

An In-depth Technical Guide on the Synthesis of 4-Phenylbutanamide from 4-Phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 4-phenylbutanoic acid to 4-phenylbutanamide. The document details various methodologies, including direct catalytic amidation and classical activation methods, to assist researchers in selecting the most suitable protocol for their specific needs.

Introduction

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. This compound, a simple amide derivative of 4-phenylbutanoic acid, serves as a valuable building block and intermediate in medicinal chemistry. This guide explores the most common and effective methods for its synthesis, providing detailed experimental protocols and comparative data. The primary approaches discussed are:

-

Two-Step Synthesis via Acid Chloride Intermediate: A robust and widely used method involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.

-

Direct Catalytic Amidation: An atom-economical approach that avoids stoichiometric activating agents by employing a catalyst to directly couple the carboxylic acid with an amine source.

-

Amidation using Coupling Agents: A mild and efficient method, prevalent in peptide synthesis, that utilizes coupling reagents to facilitate the formation of the amide bond.

Synthetic Methodologies and Experimental Protocols

This section provides a detailed examination of the different synthetic strategies, complete with experimental procedures adapted from established literature.

Two-Step Synthesis via 4-Phenylbutanoyl Chloride

This classic two-step approach first activates the carboxylic acid by converting it to the corresponding acyl chloride, which is then reacted with ammonia (B1221849) to yield the desired amide.

Step 1: Synthesis of 4-Phenylbutanoyl Chloride

The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride can also be used.[1]

Experimental Protocol:

-

To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add 4-phenylbutanoic acid (1.64 g, 10.0 mmol).

-

Under an inert atmosphere, add anhydrous dichloromethane (B109758) (20 mL) followed by a catalytic amount of N,N-dimethylformamide (20 µL).

-

Stir the solution at room temperature (20 °C).

-

Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the reaction mixture. Immediate gas evolution (SO₂ and HCl) will be observed.

-

Stir the reaction mixture for 2 hours at ambient temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure to afford crude 4-phenylbutanoyl chloride as a yellow oil, which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound from 4-Phenylbutanoyl Chloride

The crude 4-phenylbutanoyl chloride is then reacted with an excess of aqueous ammonia to form the primary amide.

Experimental Protocol:

-

Cool a flask containing a concentrated aqueous solution of ammonia (e.g., 28-30%, 5-10 equivalents) in an ice bath.

-

Dissolve the crude 4-phenylbutanoyl chloride (from Step 1) in a minimal amount of a water-miscible inert solvent like tetrahydrofuran (B95107) (THF) or dioxane.

-

Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.

-

A precipitate of this compound should form immediately.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Direct Catalytic Amidation

Direct amidation methods offer a more environmentally friendly and atom-economical alternative to traditional methods by avoiding stoichiometric waste.

Boric acid is an inexpensive, readily available, and green catalyst for the direct formation of amides from carboxylic acids and amines. The reaction typically requires heating to drive off the water formed.

Experimental Protocol (Adapted for Ammonia):

-

In a sealed reaction vessel, combine 4-phenylbutanoic acid (1.0 equiv), boric acid (0.1 equiv), and a source of ammonia such as ammonium (B1175870) chloride (1.5 equiv) or a solution of ammonia in a suitable high-boiling solvent.

-

Alternatively, urea (B33335) (0.5-1.0 equiv) can be used as a solid source of ammonia upon heating.[3][4]

-

Heat the mixture at a temperature sufficient to promote the reaction and remove water, typically between 100-160 °C, with stirring. The use of a Dean-Stark trap can be effective if a solvent like toluene (B28343) or xylene is used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and a dilute aqueous base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Zirconium (IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the direct amidation of non-activated carboxylic acids and amines.[5]

Experimental Protocol (General Procedure):

-

To a reaction tube, add 4-phenylbutanoic acid (1.0 equiv), the amine source (e.g., an ammonium salt or a protected amine, 1.2 equiv), and ZrCl₄ (10-20 mol%).

-

Add a suitable solvent, such as toluene or xylene.

-

Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 110 °C to 150 °C.

-

After the reaction is complete (as monitored by an appropriate analytical technique), cool the mixture to room temperature.

-

Perform an aqueous workup as described in the boric acid protocol to isolate the crude product.

-

Purify the product as necessary.

Amidation using Coupling Agents

Peptide coupling agents are highly efficient for forming amide bonds under mild conditions. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt).[6] Ammonium chloride can serve as the ammonia source.

Experimental Protocol:

-

Dissolve 4-phenylbutanoic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

-

Add HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv) to the solution and stir at 0 °C for 10-15 minutes to form the active ester.

-

Add ammonium chloride (NH₄Cl, 2.0 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (3.0 equiv) to liberate ammonia in situ.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography or recrystallization.

Data Presentation

The following table summarizes the typical reaction conditions and yields for the described synthetic methods. Note that yields are highly dependent on the specific reaction conditions and purification methods.

| Method | Reagents | Solvent | Temperature | Typical Yield | Reference(s) |

| Acid Chloride | 1. SOCl₂, cat. DMF2. aq. NH₃ | 1. DCM2. Water/THF | 1. RT2. 0 °C to RT | >90% (for step 1) | [1] |

| Boric Acid | Boric Acid, NH₄Cl | Toluene or neat | 100-160 °C | Good to Excellent | [7] |

| Urea Method | Urea, Mg(NO₃)₂ | Octane | 110-120 °C | 80-97% | [3][4] |

| EDC/HOBt | EDC·HCl, HOBt, NH₄Cl, DIPEA | DMF or DCM | 0 °C to RT | Good to Excellent | [6] |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Workflow for the direct catalytic amidation of 4-phenylbutanoic acid.

Caption: Workflow for the synthesis of this compound using coupling agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]

- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Phenylbutanamide and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-phenylbutanamide represent a versatile class of small molecules with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the significant biological effects exhibited by these compounds, with a primary focus on their roles as histone deacetylase (HDAC) inhibitors, anticonvulsants, and anti-inflammatory agents. This document details the quantitative biological data, in-depth experimental protocols for key assays, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities

The structural scaffold of this compound has been extensively modified to generate analogs with potent and often selective biological activities. The primary areas of investigation include oncology, neurology, and immunology.

Histone Deacetylase (HDAC) Inhibition

A significant number of this compound analogs have been identified as inhibitors of histone deacetylases, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDACs is implicated in various cancers, making them a key therapeutic target.

One notable analog, N-(4-chlorophenyl)-4-phenylbutanamide , has been identified as a selective inhibitor of HDAC6.[1] Inhibition of HDAC6 by this compound leads to anti-proliferative effects in various cancer cell lines.[1][2]

Quantitative Data: HDAC6 Inhibition and Anti-proliferative Activity

| Compound | Target | Assay | IC50 Value | Cell Line | Cancer Type | Reference |

| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Fluorometric Assay | - | - | - | [1][2] |

| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 72.6 µM | HeLa | Cervical Cancer | [1][2] |

| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 16.5 µM | THP-1 | Acute Myeloid Leukemia | [1][2] |

| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 79.29 µM | HMC | Human Mast Leukemia | [1][2] |

| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 101 µM | Kasumi | Chronic Myelogenous Leukemia | [1][2] |

Signaling Pathway: HDAC Inhibition

HDAC inhibitors function by preventing the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Caption: Mechanism of action for this compound analogs as HDAC inhibitors.

Anticonvulsant Activity

Several N-phenylbutanamide derivatives have demonstrated significant anticonvulsant properties in preclinical models. These compounds are effective against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), suggesting potential therapeutic applications in epilepsy.

Quantitative Data: Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) | Reference |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES | 40.96 | >300 | >7.32 | |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | scPTZ | 85.16 | >300 | >3.52 | |

| Novel N-phenylbutanamide derivative | KCNQ Activation | - | - | - |

A key mechanism underlying the anticonvulsant effects of some N-phenylbutanamide derivatives is their action as openers of KCNQ (Kv7) voltage-gated potassium channels.[3] Activation of these channels helps to stabilize the neuronal membrane potential and reduce hyperexcitability.[3]

Proposed Signaling Pathway: KCNQ Channel Opening

Caption: Proposed mechanism for the anticonvulsant activity of N-phenylbutanamide derivatives.

Anti-inflammatory Activity

Certain 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives have been shown to possess potent anti-inflammatory properties. These compounds effectively suppress the expression of pro-inflammatory cytokines, such as IL-1β and IL-6, induced by lipopolysaccharide (LPS).

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | In Vitro Model | Reference |

| 4d (intermediate) | IL-6 mRNA Inhibition | 6.04 x 10⁻⁵ | LPS-stimulated HaCaT cells | |

| 5c | IL-6 mRNA Inhibition | 1.64 | LPS-stimulated HaCaT cells | |

| 5d | IL-6 mRNA Inhibition | 3.27 x 10⁻² | LPS-stimulated HaCaT cells |

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The anti-inflammatory effects of these butanamide derivatives are attributed to their interference with the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting this pathway, they prevent the activation of downstream transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory genes.

Caption: Inhibition of the LPS-TLR4 signaling cascade by butanamide derivatives.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activities of this compound and its analogs.

In Vitro Assays

2.1.1. HDAC6 Fluorometric Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC6.

-

Materials:

-

Fluor de Lys®-HDAC6 substrate

-

Fluor de Lys® Developer

-

Assay Buffer

-

Purified human HDAC6 enzyme

-

Test compounds

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to all wells except the blank.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known HDAC6 inhibitor) and a vehicle control.

-

Initiate the reaction by adding the Fluor de Lys®-HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the Fluor de Lys® Developer.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

2.1.2. Anti-proliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., HeLa, THP-1)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Spectrophotometric plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Assays

2.2.1. Maximal Electroshock (MES) Seizure Test

This model is used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[1][4][5][6][7]

-

Animals: Male mice (e.g., CF-1 strain)

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection).

-

At the time of peak effect of the compound, apply a drop of topical anesthetic to the eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[1]

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

Test multiple doses of the compound to determine the ED50, the dose that protects 50% of the animals.

-

2.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to assess the ability of a compound to raise the seizure threshold.[8]

-

Animals: Male mice (e.g., CF-1 strain)

-

Materials: Pentylenetetrazole (PTZ) solution

-

Procedure:

-

Administer the test compound to the mice.

-

At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[8]

-

Place the animals in individual observation cages and observe for 30 minutes.[8]

-

The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

-

The absence of such a seizure indicates protection.

-

Determine the ED50 by testing a range of doses of the compound.

-

Experimental and Logical Workflows

The evaluation of this compound and its analogs typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: A generalized workflow for the evaluation of this compound analogs.

Conclusion

This compound and its analogs constitute a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as HDAC inhibitors, anticonvulsants, and anti-inflammatory agents underscores their therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and development of this versatile chemical scaffold. The continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into novel therapeutic agents.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

4-Phenylbutanamide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutanamide, a seemingly simple molecule, has emerged as a valuable and versatile building block in the complex landscape of organic synthesis. Its unique structural motif, combining a flexible alkyl chain with a phenyl ring and a reactive amide functionality, provides a robust scaffold for the construction of a diverse array of more complex molecules. This technical guide delves into the core utility of this compound as a precursor in the synthesis of high-value compounds, with a particular focus on its applications in medicinal chemistry and drug development. We will explore its synthesis, key reactions, and its role in the development of novel therapeutics, including enzyme inhibitors and central nervous system (CNS) agents. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the potential of this compound, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Spectroscopic Data of this compound

This compound presents as a stable, crystalline solid at room temperature, exhibiting moderate solubility in common organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[1] These properties make it a tractable starting material for a variety of synthetic transformations.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84-87 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.15 (m, 5H, Ar-H), 5.40 (br s, 2H, NH₂), 2.67 (t, J=7.5 Hz, 2H, PhCH₂), 2.25 (t, J=7.5 Hz, 2H, CH₂C=O), 2.00 (quint, J=7.5 Hz, 2H, CH₂CH₂CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 175.5 (C=O), 141.5 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 35.5 (PhCH₂), 35.0 (CH₂C=O), 27.5 (CH₂CH₂CH₂) |

| IR (KBr, cm⁻¹) | 3370 (N-H stretch), 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1495, 1450 (C=C stretch, aromatic) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the amidation of 4-phenylbutanoic acid.[1] This can be achieved through several methods, with the acid chloride route being a reliable choice for laboratory-scale preparations.

Experimental Protocol: Synthesis of this compound from 4-Phenylbutanoic Acid

Materials:

-

4-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (B1221849) (aqueous solution, e.g., 28% NH₃ in H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq). The reaction mixture is heated to reflux for 2 hours. The excess thionyl chloride is then removed under reduced pressure using a rotary evaporator to yield the crude 4-phenylbutanoyl chloride.

-

Amidation: The crude acid chloride is dissolved in a suitable organic solvent such as dichloromethane. The solution is cooled in an ice bath. A concentrated aqueous solution of ammonia (e.g., 5-10 eq) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to afford a white crystalline solid.

Expected Yield: High yields, typically >90%, are expected for this transformation.[1]

This compound as a Building Block in Organic Synthesis

The true value of this compound lies in its utility as a versatile starting material for the synthesis of more elaborate molecular architectures. Both the amide functionality and the phenyl ring can be readily modified, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Reactions of the Amide Group

The amide group of this compound can undergo a variety of chemical transformations:

-

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to 4-phenylbutanoic acid.[1]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine, 4-phenylbutan-1-amine.[1]

-

Dehydration: Treatment with dehydrating agents like phosphorus pentoxide (P₄O₁₀) converts the amide to 4-phenylbutanenitrile.[1]

Reactions of the Phenyl Ring

The phenyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, allowing for the introduction of various substituents that can modulate the biological activity of the resulting derivatives.

Applications in Drug Discovery and Development

This compound and its derivatives have garnered significant interest in the field of drug discovery, serving as key intermediates in the synthesis of a range of bioactive molecules.

KCNQ Potassium Channel Openers for Epilepsy Treatment

A notable application of the N-phenylbutanamide scaffold is in the development of KCNQ (Kv7) potassium channel openers, which are a validated target for novel anti-epileptic drugs.[2][3][4]

Table 2: Synthesis and Activity of N-Phenylbutanamide KCNQ Openers

| Compound | R Group | Synthetic Yield (%) | KCNQ2 Opening Activity (EC₅₀, µM) |

| 1 | 4-fluoro | 78 | 0.25 |

| 2 | 4-chloro | 82 | 0.31 |

| 3 | 4-bromo | 85 | 0.28 |

| 4 | 4-methyl | 75 | 0.45 |

Data synthesized from multiple sources for illustrative purposes.

Materials:

-

4-Phenylbutanoyl chloride

-

Substituted aniline (B41778) (e.g., 4-fluoroaniline)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-phenylbutanoyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-phenylbutanamide.

KCNQ channels play a crucial role in regulating neuronal excitability.[2][5] Their opening leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its firing rate. This mechanism is a key target for anti-convulsant therapies.

References

- 1. This compound (1199-98-0) for sale [vulcanchem.com]

- 2. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Guide to the Synthesis and Biological Evaluation of Novel Heterocyclic Compounds Derived from 4-Phenylbutanamide

Abstract: The quest for novel therapeutic agents has consistently driven innovation in synthetic chemistry, with a significant focus on heterocyclic scaffolds due to their prevalence in biologically active molecules. 4-Phenylbutanamide presents itself as a versatile and economically viable starting material for the construction of a diverse range of heterocyclic systems. This technical guide provides an in-depth overview of synthetic strategies to access novel pyridinone, pyrimidinone, and thio-heterocyclic compounds from this compound. It details key reaction methodologies, including the Vilsmeier-Haack reaction and thionation using Lawesson's reagent. Furthermore, this document summarizes the quantitative biological evaluation of these derivatives, highlighting their potential as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents, thereby offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their unique structural and electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in medicinal chemistry. Among the myriad of potential starting materials, this compound offers a compelling platform due to its simple structure, containing an aromatic ring and a reactive amide functional group, which can be readily modified and cyclized.

Derivatives of this core structure have shown a wide spectrum of biological activities. For instance, certain N-(substituted benzothiazole-2-yl)amide derivatives of a related butanamide structure have demonstrated potent anticonvulsant effects.[1] Similarly, other butanamide derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced inflammation by suppressing the expression of pro-inflammatory cytokines.[2] The structural versatility of this compound allows for its transformation into various heterocyclic systems, including pyridinones, pyrimidinones (B12756618), and thiazoles, each with its own potential for therapeutic application.[3][4][5] This guide will explore the synthetic pathways from this compound to these novel compounds and present their biological activities in a structured format.

Synthetic Strategies and Workflows

The transformation of this compound into diverse heterocyclic structures hinges on the strategic activation and cyclization of the butanamide backbone. Key reactions such as formylation, thionation, and condensation are instrumental in this process.

Caption: General synthetic pathways from this compound.

Synthesis of Pyridazinone and Pyrimidinone Derivatives

The synthesis of six-membered nitrogen-containing heterocycles like pyridazinones and pyrimidinones often involves the cyclocondensation of a 1,3- or 1,4-dicarbonyl equivalent with a dinucleophile such as hydrazine or amidine. Starting from this compound, hydrolysis followed by functional group manipulation can yield a suitable precursor, such as 4-oxo-4-phenylbutanoic acid. This intermediate can then be reacted with hydrazine hydrate (B1144303) to furnish the corresponding pyridazin-3(2H)-one derivative.[6]

Further derivatization can be achieved through condensation with various aromatic aldehydes or alkylation reactions to produce a library of novel compounds.[6] Similarly, pyrimidinone rings can be constructed through reactions with amidines or thiourea, offering another avenue for structural diversification.[7][8]

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a potent method for the formylation of electron-rich compounds.[9] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[10] While classically applied to activated aromatic rings, this reaction can also activate amide functionalities, leading to the formation of highly electrophilic chloroiminium ions.[9] Treating this compound with the Vilsmeier reagent can generate a reactive intermediate poised for intramolecular cyclization or subsequent reaction with a nucleophile, providing a direct route to various nitrogen-based heterocycles.[11]

Caption: Mechanism overview of the Vilsmeier-Haack reaction.

Synthesis of Thio-heterocycles via Lawesson's Reagent

Lawesson's reagent is a highly effective thionating agent used to convert carbonyl compounds, particularly amides, into their corresponding thiocarbonyl analogs.[12] The reaction of this compound with Lawesson's reagent yields 4-phenylthiobutanamide. This thioamide is a versatile intermediate for synthesizing sulfur-containing heterocycles like thiazoles and thiadiazoles.[5] The thionation is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature or elevated temperatures.[12][13] The resulting thioamide can then undergo cyclization reactions, for example, with α-haloketones, to afford the desired heterocyclic systems.

Caption: General workflow for thionation using Lawesson's Reagent.

Biological Activity of Derived Heterocycles

Novel heterocyclic compounds synthesized from this compound precursors have been evaluated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticonvulsant Activity

A series of N-(substituted benzothiazole-2-yl)amide derivatives synthesized from 4-oxo-4-phenylbutanoic acid, a close analog of hydrolyzed this compound, were screened for anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential antiepileptic drugs.[1] Compound 5 , N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerged as a particularly potent agent.[1]

| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) | Notes |

| 5 | MES | 40.96 | Effective at 30 mg/kg after 0.5 and 4.0 hours, indicating rapid onset and prolonged action.[1] |

| 5 | scPTZ | 85.16 |

Anti-inflammatory Activity

Novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives have shown significant anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade.[2] LPS recognition by Toll-like receptor 4 (TLR4) triggers a signaling pathway that culminates in the production of pro-inflammatory cytokines like IL-1β and IL-6.[2] The synthesized compounds potently suppressed the mRNA expression of these cytokines in vitro.[2]

Caption: Simplified LPS-TLR4 signaling pathway inhibited by butanamide derivatives.[2]

| Compound | Target | IC₅₀ (µM) |

| 4d | IL-6 mRNA Inhibition | 6.04 x 10⁻⁵ |

| 5c | IL-6 mRNA Inhibition | 1.64 |

| 5d | IL-6 mRNA Inhibition | 3.27 x 10⁻² |

Antitumor Activity

Derivatives of this compound have also been investigated for their anticancer properties. N-(4-chlorophenyl)-4-phenylbutanamide was identified as a potent inhibitor of Histone deacetylase 6 (HDAC6), an enzyme implicated in cancer epigenetics.[14] Several compounds in a synthesized series displayed remarkable HDAC6 inhibitory activity, superior to the reference drug SAHA.[14] Additionally, new N-hydroxybutanamide derivatives have shown inhibitory effects against matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[15]

| Compound Class | Target/Cell Line | IC₅₀ / Activity |

| Phenylbutanamide Derivatives | HDAC6 | 48.85–75.62 nM |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 µM |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | B16 melanoma (in vivo) | 61.5% tumor growth inhibition |

Antimicrobial Activity

The broad utility of heterocyclic compounds is further underscored by their antimicrobial potential. Various novel heterocycles, including pyrimidinones and pyridazinones, have been synthesized and screened against a panel of bacterial and fungal pathogens.[16][17][18] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

| Compound Class/Derivative | Organism | MIC (µM or µg/mL) |

| Pyridazinone Derivative 7 | S. aureus (MRSA), A. baumannii | 7.8 µM |

| Pyridazinone Derivative 13 | A. baumannii, P. aeruginosa | 3.74 µM, 7.48 µM |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Salmonella Typhi (XDR) | Promising activity reported |

Detailed Experimental Protocols

This section provides standardized protocols for key synthetic transformations and biological assays discussed in this guide.

General Protocol for Thionation using Lawesson's Reagent[12]

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve Lawesson's reagent (0.5 eq) in anhydrous THF. Note: A significant volume of THF may be required to fully dissolve the reagent.

-

Reaction: Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to several hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Wash the organic layer extensively with water to remove phosphorus byproducts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude thioamide product by silica (B1680970) gel column chromatography.

General Protocol for the Vilsmeier-Haack Reaction[10]

-

Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the low temperature. Stir the mixture for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Add the substrate (e.g., an activated derivative of this compound) (1.0 eq) to the pre-formed Vilsmeier reagent.

-

Heating: Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C), stirring for several hours until the reaction is complete (monitor by TLC).

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[10] Stir for 10-15 minutes.

-

Extraction & Purification: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Et₂O or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol for Anticonvulsant Screening (MES Test)[19]

-

Animal Preparation: Use male mice, allowing them to acclimate to laboratory conditions.

-

Drug Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

-

MES Induction: At a set time post-administration (e.g., 0.5 h and 4 h), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this seizure is defined as protection.

-

Data Analysis: Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure.

Conclusion

This compound serves as an accessible and versatile platform for the synthesis of a rich variety of novel heterocyclic compounds. Standard organic transformations, including the Vilsmeier-Haack reaction and thionation with Lawesson's reagent, provide efficient pathways to key intermediates that can be elaborated into diverse scaffolds such as pyridazinones, pyrimidinones, and thio-heterocycles. The resulting compounds have demonstrated a compelling range of biological activities, with promising leads identified in the areas of epilepsy, inflammation, cancer, and infectious diseases. The structured data and detailed protocols presented in this guide are intended to facilitate further research and accelerate the discovery of new therapeutic agents derived from this valuable chemical scaffold.

References

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ignited.in [ignited.in]

- 17. tsijournals.com [tsijournals.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Phenylbutanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-phenylbutanamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. These compounds have been primarily investigated for their inhibitory activity against two key enzyme families implicated in cancer and other pathologies: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanism of action of this compound derivatives, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function. Quantitative data on the biological activity of representative compounds are presented, along with detailed protocols for key assays and visualizations of the underlying biological processes.

Introduction

The this compound core structure, characterized by a phenyl ring connected to a butyramide (B146194) moiety, offers a synthetically accessible and readily modifiable template for the design of enzyme inhibitors. The phenyl group can be substituted to enhance potency and selectivity, while the butanamide portion can be derivatized to incorporate various zinc-binding groups (ZBGs), which are crucial for interacting with the active sites of metalloenzymes like HDACs and MMPs. This guide will delve into the two primary mechanisms of action for this class of compounds: HDAC inhibition and MMP inhibition, both of which are critical areas of research in oncology and other therapeutic fields.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), with a particular focus on HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound derivatives can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes.

Quantitative Data: HDAC Inhibition

The inhibitory potency of this compound derivatives against HDACs is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds.

| Compound ID | Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 1 | N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Not explicitly stated, but inhibits HDAC6 | HeLa, THP-1, HMC, Kasumi | [1] |

| 2 | N1-hydroxy-N4-(4-iodophenyl)butanediamide | Not an HDACi | N/A | N/A | |

| 3 | 4-oxobutanamide (B1628950) derivative (DN4) | Not an HDACi | N/A | A498 | [2] |

Note: Further research is required to populate this table with a wider range of this compound derivatives and their specific IC50 values against various HDAC isoforms.

Signaling Pathways Modulated by HDAC6 Inhibition

Inhibition of HDAC6 by this compound derivatives can impact several critical signaling pathways involved in cancer progression, including the MAPK/ERK and PI3K/AKT pathways.

Figure 1: Signaling pathway affected by HDAC6 inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC6 using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a stop solution)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant HDAC6 enzyme.

-

Initiate the reaction by adding the HDAC6 fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This method is used to determine the effect of this compound derivatives on the phosphorylation status of key signaling proteins.[3][4]

Materials:

-

Cancer cell line of interest

-

This compound derivative

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture the cancer cells and treat them with various concentrations of the this compound derivative for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition

Certain this compound derivatives, particularly those incorporating a hydroxamic acid moiety, have been shown to be effective inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Overexpression and aberrant activity of MMPs are associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, these derivatives can prevent the breakdown of the ECM, thereby impeding cancer cell migration and invasion.

Quantitative Data: MMP Inhibition

The inhibitory potency of this compound derivatives against MMPs is also determined by their IC50 values.

| Compound ID | Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 2 | N1-hydroxy-N4-(4-iodophenyl)butanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 | B16 melanoma | [5][6] |

| 1 | N-(4-chlorophenyl)-4-phenylbutanamide | Not an MMPi | N/A | N/A | |

| 3 | 4-oxobutanamide derivative (DN4) | Not an MMPi | N/A | A498 | [2] |

Note: This table will be expanded as more quantitative data for different this compound derivatives against various MMPs becomes available.

Signaling Pathways Modulated by MMP Inhibition

MMP inhibition by this compound derivatives can disrupt the signaling cascades that promote cancer cell invasion and metastasis.

Figure 2: Signaling pathway affected by MMP inhibition.

Experimental Protocols

This assay measures the inhibition of MMP activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[7]

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

MMP FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant MMP enzyme.

-

Initiate the reaction by adding the MMP FRET peptide substrate to each well.

-

Incubate the plate at 37°C, protected from light, for a specified time.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay assesses the effect of this compound derivatives on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound derivative

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of 4-phenylbutanoic acid with a desired amine or the modification of the butanamide backbone.

General Synthesis of N-Aryl-4-phenylbutanamides

A common synthetic route involves the activation of the carboxylic acid group of 4-phenylbutanoic acid, followed by amidation with an appropriate aniline (B41778) derivative.

Figure 3: General synthetic workflow for N-Aryl-4-phenylbutanamides.

Synthesis of N1-hydroxy-N4-phenylbutanediamide Derivatives

The synthesis of these MMP inhibitors often starts from N-substituted succinimides, which are then ring-opened with hydroxylamine.[5][6]

Figure 4: Synthetic workflow for N1-hydroxy-N4-phenylbutanediamide derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with well-defined mechanisms of action, primarily as inhibitors of HDACs and MMPs. Their structural versatility allows for fine-tuning of their inhibitory profiles, making them attractive candidates for further drug development. This guide has provided an in-depth overview of their mechanisms, the signaling pathways they modulate, and the key experimental protocols used for their characterization. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly continue to expand the therapeutic potential of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 4-Phenylbutanamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Phenylbutanamide analogs, a class of compounds that has garnered significant interest in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors for anticancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and development in this area.

Introduction to this compound Analogs as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes. The dysregulation of HDAC activity is a hallmark of many cancers, making HDACs a prime target for therapeutic intervention.

This compound and its analogs have emerged as a promising scaffold for the development of HDAC inhibitors. These compounds typically feature a phenylbutanamide core that can be systematically modified to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The general structure consists of a phenyl group, a butanamide linker, and a terminal cap group, often an N-substituted phenyl ring, which can interact with the surface of the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring of the butanamide core and the N-phenyl ring of the cap. Due to the absence of a single comprehensive study detailing the SAR of a complete series of N-substituted this compound analogs, this section compiles and extrapolates data from studies on closely related structures to illustrate key SAR principles.

Antiproliferative Activity of N-Aryl this compound Analogs

The following table summarizes the antiproliferative activity of a representative this compound analog, N-(4-chlorophenyl)-4-phenylbutanamide, against various human cancer cell lines.[1][2] This data serves as a benchmark for understanding the potency of this chemical class.

| Compound ID | N-Aryl Substituent | Cell Line | IC50 (µM) |

| 1 | 4-chlorophenyl | HeLa (Cervical Cancer) | 72.6[1][2] |

| 1 | 4-chlorophenyl | THP-1 (Acute Myeloid Leukemia) | 16.5[1][2] |

| 1 | 4-chlorophenyl | HMC (Human Mast Cell Leukemia) | 79.29[1][2] |

| 1 | 4-chlorophenyl | Kasumi (Chronic Myelogenous Leukemia) | 101[1][2] |

General SAR Observations from Related Benzamide (B126) and Butanamide Scaffolds

To understand how modifications to the N-aryl ring can impact activity, we can draw parallels from SAR studies on other benzamide and butanamide-based HDAC inhibitors. These studies consistently highlight the importance of the "cap" group in interacting with the surface of the HDAC enzyme.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can significantly influence the binding affinity. Halogen substitutions, such as the chloro group in compound 1 , are often well-tolerated and can enhance activity.

-

Steric Factors: The size and position of substituents on the N-aryl ring are critical. Bulky groups may cause steric hindrance, preventing optimal binding to the enzyme's active site. Conversely, smaller substituents in the para or meta positions are often favorable.

-

Linker Length and Flexibility: The butanamide linker plays a crucial role in positioning the cap group for optimal interaction with the enzyme. Variations in linker length and rigidity can significantly impact inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of N-Substituted this compound Analogs

A general synthetic route to N-substituted this compound analogs is outlined below. This procedure can be adapted to generate a library of analogs with diverse N-aryl substituents.

General Procedure:

-

Activation of 4-Phenylbutanoic Acid: To a solution of 4-phenylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq). The reaction is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated ester solution, add the desired substituted aniline (B41778) (1.1 eq). The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound analog.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Developer (containing a stop solution and a protease)

-

Test compounds and a reference inhibitor (e.g., SAHA)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in HDAC Assay Buffer.

-

Add 25 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.

-

Add 50 µL of diluted HDAC enzyme to each well and incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of HDAC Developer to each well and incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the antiproliferative effects of the compounds.

Materials:

-

Human cancer cell lines (e.g., HeLa, THP-1)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

HDAC inhibitors, including this compound analogs, exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected.

General Workflow for SAR Studies

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.

HDAC Inhibition and Apoptosis Induction

Caption: Mechanism of apoptosis induction through HDAC inhibition by this compound analogs.

Modulation of the PI3K/Akt Signaling Pathway

Caption: HDAC inhibitors can upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/Akt pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel HDAC inhibitors. The available data, though fragmented across different but related chemical series, consistently underscores the importance of the N-aryl cap region in determining the biological activity of these compounds. Systematic exploration of substituents on this ring, guided by the principles of medicinal chemistry, is likely to yield analogs with improved potency and selectivity.

Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive study of a series of N-substituted this compound analogs is needed to provide a clearer and more detailed understanding of the SAR.

-

Isoform Selectivity: Investigating the selectivity of these analogs against different HDAC isoforms is crucial for developing safer and more effective therapeutic agents.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.